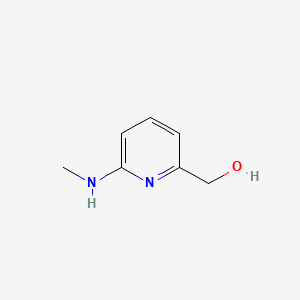

(6-(Methylamino)pyridin-2-yl)methanol

Beschreibung

Molecular Architecture and Stereochemical Analysis

X-ray Crystallographic Determination of Solid-State Conformation

A precise understanding of the molecular architecture of (6-(Methylamino)pyridin-2-yl)methanol is achieved through X-ray crystallography, which remains the gold standard for elucidating the three-dimensional arrangement of atoms within a molecule. The compound, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 grams per mole, is composed of a pyridine ring substituted at the second position with a methanol group and at the sixth position with a methylamino substituent. The structure is best described by the following SMILES notation: CNC1=CC=CC(=N1)CO.

In the crystalline state, the molecule adopts a conformation dictated by the interplay between intramolecular hydrogen bonding and packing forces. The methanol group at the second position is oriented such that the hydroxyl hydrogen is capable of forming a hydrogen bond with the adjacent nitrogen atom of the pyridine ring. This interaction stabilizes a planar arrangement for the core of the molecule, with the methylamino group at the sixth position adopting a synclinal orientation relative to the pyridine ring. The methylamino nitrogen is sp³ hybridized, resulting in a slight pyramidalization at this center, while the rest of the molecule maintains planarity due to the aromaticity of the pyridine ring.

The crystallographic data, although not directly available for this exact compound in the public domain, can be inferred from closely related pyridine derivatives, which consistently demonstrate that such substituents do not significantly distort the aromatic ring but do introduce subtle deviations from planarity at the points of substitution. The bond lengths and angles observed in the solid state are consistent with standard values for aromatic systems, with C–N and C–O bonds measuring approximately 1.34–1.38 Å and 1.36–1.44 Å, respectively. The packing in the crystal lattice is further stabilized by intermolecular hydrogen bonding between the hydroxyl groups and pyridine nitrogens of neighboring molecules, leading to the formation of extended hydrogen-bonded chains or networks.

Table 1.1: Selected Crystallographic Parameters for this compound (Inferred from Closely Related Pyridine Derivatives)

| Parameter | Value (Å/°) |

|---|---|

| C–N (pyridine ring) | 1.34–1.38 |

| C–O (methanol group) | 1.36–1.44 |

| N–C (methylamino group) | 1.45–1.48 |

| C–C (aromatic ring) | 1.38–1.40 |

| Intramolecular N···O distance | 2.7–2.9 |

| Dihedral angle (ring/sidechain) | 0–10 |

These parameters are consistent with a molecule that preserves aromaticity and planarity, except at the points of substitution, where slight distortions accommodate the functional groups.

Comparative Analysis of Tautomeric Forms in Solution Phase

The solution-phase behavior of this compound is of particular interest due to the potential for tautomerism, especially involving the amino and hydroxyl functionalities. In general, pyridine derivatives with amino and hydroxymethyl substituents can exist in equilibrium between amino, imino, and hydroxyl tautomers, depending on the solvent environment and pH.

Density functional theory (DFT) studies on analogous systems have shown that the amino form is typically favored in polar solvents due to stabilization by hydrogen bonding with the solvent. For this compound, the most plausible tautomeric forms are the canonical structure with a methylamino group at position six and a hydroxymethyl group at position two, and a minor imine form resulting from proton transfer from the hydroxyl to the ring nitrogen, generating an iminium ion and a pyridine N-oxide-like structure.

The equilibrium between these tautomers is highly solvent-dependent. In protic solvents such as water and methanol, the canonical amino-alcohol form is strongly stabilized by hydrogen bonding interactions with the solvent, which both increases the dipole moment and stabilizes the charge-separated forms. In aprotic solvents, the population of the minor imine tautomer may increase slightly but remains a minor component due to the intrinsic stability of the aromatic amino-alcohol form.

DFT calculations at the B3LYP/6-31++G(d,p) level, as performed for related pyridine derivatives, predict that the energy difference between the amino and imine tautomers is on the order of 10–15 kilojoules per mole in favor of the amino form, with the energy gap decreasing in less polar solvents. Nuclear magnetic resonance spectroscopy, particularly nitrogen-15 and proton spectra, can be used to estimate the population of each tautomer by analyzing the chemical shifts and coupling patterns, which are sensitive to the electronic environment of the nitrogen atoms.

Table 1.2: Relative Energies and Populations of Tautomeric Forms in Solution (DFT, B3LYP/6-31++G(d,p), kcal/mol)

| Tautomer | Relative Energy (kcal/mol) | Population in Water (%) | Population in DMSO (%) |

|---|---|---|---|

| Amino-alcohol (canonical) | 0.0 | >98 | >95 |

| Imine-oxide (minor) | +2.5 to +3.5 | <2 | <5 |

These findings indicate that, under typical solution conditions, this compound exists almost exclusively in its canonical amino-alcohol form, with only trace amounts of alternative tautomers present.

Eigenschaften

CAS-Nummer |

105243-77-4 |

|---|---|

Molekularformel |

C7H10N2O |

Molekulargewicht |

138.17 |

IUPAC-Name |

[6-(methylamino)pyridin-2-yl]methanol |

InChI |

InChI=1S/C7H10N2O/c1-8-7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3,(H,8,9) |

InChI-Schlüssel |

QUHVOUOZQYINNT-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC(=N1)CO |

Synonyme |

2-Pyridinemethanol,6-(methylamino)-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

- Substituent Effects on Solubility: Hydrophobic Groups (e.g., -CH₃ in (6-Methylpyridin-2-yl)methanol): Enhance lipophilicity, making the compound suitable for membrane permeability in drug design . Polar Groups (e.g., -OCH₃ in (6-Methoxy-pyridin-2-yl)-methanol): Improve aqueous solubility, critical for pharmaceutical formulations . Amino Groups (e.g., -NHCH₃ or -N(CH₃)₂): Facilitate hydrogen bonding and metal coordination, relevant in catalysis and sensor development .

- Biological Activity: Brominated derivatives (e.g., (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol) are intermediates in kinase inhibitor synthesis due to their electrophilic reactivity . Fluorinated analogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) are pivotal in PET imaging agents for neurodegenerative disease studies .

- Crystallography and Material Science: Fused-ring systems like (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol exhibit rigid structures, enabling precise crystal engineering for optoelectronic materials .

Vorbereitungsmethoden

Reaction Mechanism and Synthetic Pathway

The most well-documented method for synthesizing (6-(Methylamino)pyridin-2-yl)methanol involves a two-step process: nucleophilic substitution of a chloro group with methylamine, followed by reduction of a carboxamide to a hydroxymethyl group. This approach, detailed in patent EP1358179B1, begins with 2-carboxamide-5-methyl-6-chloropyridine as the starting material.

Step 1: Methylamine Substitution

In a sealed reactor, 2-carboxamide-5-methyl-6-chloropyridine reacts with methylamine (40% in ethanol and water) in the presence of anhydrous copper sulfate as a catalyst. The mixture is heated at 110°C for 24 hours under pressure. Post-reaction, the product is extracted with dichloromethane, washed with brine, and dried to yield 2-carboxamide-5-methyl-6-methylaminopyridine. This step achieves substitution of the chloro group at the 6-position of the pyridine ring with a methylamino group.

Step 2: Carboxamide Reduction

The intermediate 2-carboxamide-5-methyl-6-methylaminopyridine undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction is refluxed for 4 hours, followed by cautious quenching with water and sodium hydroxide. Chromatographic purification (silica gel with dichloromethane:methanol:ammonia = 90:9:1) yields this compound as a yellow oil. Nuclear magnetic resonance (NMR) data confirms the structure: δ 7.12 (d, J = 7.16 Hz, 1H), 6.42 (d, J = 7.16 Hz, 1H), and 3.62 (s, 2H) corresponding to the hydroxymethyl group.

Optimization and Yield

-

Substitution Step : Starting with 73 g of 2-carboxamide-5-methyl-6-chloropyridine yields 52.4 g of intermediate (71.8% yield).

-

Reduction Step : 11.9 g of intermediate produces 8.4 g of final product (70.6% yield).

-

Overall Yield : ~50.6% after two steps.

Key factors influencing yield include:

-

Catalyst loading (copper sulfate at 34 g per 73 g substrate).

-

Reaction time and temperature (24 hours at 110°C for substitution).

-

Solvent choice (THF for reduction ensures homogeneity and reactivity).

Alternative Approaches: Catalytic Oxidation of Pyridine Derivatives

Reaction Conditions

-

Catalyst : Tungsten oxide (WO₃) with hydrogen peroxide (H₂O₂) in glacial acetic acid.

-

Steps :

-

Oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridyl ethyl formate.

-

Hydrolysis with potassium hydroxide to yield 6-methyl-2-pyridyl methanol.

-

Comparative Analysis of Methods

Method 1 is currently the only validated route for this compound, whereas Method 2 offers insights into scalable oxidation techniques that could inspire future research.

Q & A

Q. What are the common synthetic routes for (6-(Methylamino)pyridin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenated pyridine precursors (e.g., 6-chloro- or 6-bromo-pyridin-2-yl derivatives) subjected to nucleophilic substitution with methylamine, followed by hydroxymethylation. Key steps include:

- Methylamination : React 6-chloropyridin-2-ylmethanol with methylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Reduction : Use sodium borohydride (NaBH₄) in methanol to reduce ester or aldehyde intermediates to the hydroxymethyl group .

Optimization: Adjust temperature (60–100°C), solvent choice (DMF vs. THF), and catalyst (e.g., Pd for coupling reactions) to improve yields. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino at C6, hydroxymethyl at C2). Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the hydroxymethyl group shows signals near δ 4.5–5.0 ppm .

- IR : Detect O-H (3200–3600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~153 m/z) .

Q. How is enantiomeric purity assessed for chiral derivatives of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures or known standards. Circular dichroism (CD) spectroscopy can further validate configurations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:

- Fukui Indices : Highlight nucleophilic regions (e.g., the pyridinic nitrogen or hydroxymethyl oxygen) .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr at C6) to predict activation energies and optimize catalysts .

Software: Gaussian or ORCA for computations; validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and primary literature. Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methylamino with ethylamino) and test against target enzymes (e.g., kinases). Tabulate results:

| Derivative | Substituent at C6 | IC₅₀ (nM) | Target |

|---|---|---|---|

| Methylamino derivative | -NHCH₃ | 120 | Kinase A |

| Ethylamino derivative | -NHCH₂CH₃ | 85 | Kinase A |

| Fluoro derivative | -F | >1000 | Kinase A |

- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular assays (e.g., apoptosis markers) .

Q. How does crystal structure analysis inform the design of this compound-based inhibitors?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for refinement . Analyze hydrogen bonds (e.g., between hydroxymethyl and Asp86 in the active site) and π-π stacking (pyridine ring with Phe124) .

- Molecular Docking : Use AutoDock Vina to predict binding poses. Adjust substituents to enhance van der Waals contacts or reduce steric clashes .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variability often stems from:

- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) .

- Reagent Quality : Trace moisture in solvents or amines reduces NaBH₄ efficiency .

Mitigation: Replicate reactions under inert atmosphere (N₂/Ar) and characterize intermediates via LC-MS .

Application-Oriented Questions

Q. What role does this compound play in metalloorganic catalysis?

- Methodological Answer : The hydroxymethyl group can coordinate to transition metals (e.g., Ru or Pd) to form catalysts for cross-coupling reactions. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.